ethyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine
Description
Structural Characterization of Ethyl[(1-Ethyl-5-Fluoro-3-Methyl-1H-Pyrazol-4-yl)Methyl]Amine
Molecular Architecture and IUPAC Nomenclature
The IUPAC name This compound systematically describes its structure:
- A pyrazole ring (1H-pyrazole) serves as the core scaffold.
- Substituents include:
- An ethyl group at position 1 (N1),
- Fluorine at position 5,
- A methyl group at position 3,
- A methylamine moiety (-CH2-NH2) at position 4, with the amine nitrogen further substituted by an ethyl group .
The molecular formula is C10H17FN4 , with a molecular weight of 212.27 g/mol . The SMILES notation CCN1C(=C(C(=N1)C)CF)CNCC and InChIKey UPLQKJZQKXQSKB-UHFFFAOYSA-N encode its connectivity and stereochemical features .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C10H17FN4 | |
| Molecular Weight (g/mol) | 212.27 | |
| Boiling Point (°C) | 302.0 ± 37.0 (Predicted) | |
| Density (g/cm³) | 1.34 ± 0.1 (Predicted) | |
| logP (Octanol-Water) | 1.2 ± 0.3 |
X-ray Crystallographic Analysis of Pyrazole Core Substituents
X-ray studies of analogous fluoropyrazoles reveal planar pyrazole rings with substituents adopting specific orientations to minimize steric strain and maximize electronic stabilization. For example, in 1-ethyl-5-fluoro-3-methylpyrazole-4-carboxylic acid (CAS 1823402-99-8), the carboxyl group at position 4 forms a dihedral angle of 85° with the pyrazole plane, while fluorine at position 5 engages in weak hydrogen bonds with adjacent molecules .
In the title compound, the ethyl group at N1 and the methylamine at C4 introduce steric bulk that likely distorts the pyrazole ring’s planarity. Crystallographic data from related structures (e.g., 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole) show that substituents like trifluoromethyl groups induce intramolecular C–H⋯N and C–H⋯F interactions, which stabilize specific conformations . Such interactions may similarly govern the packing arrangement of this compound.
Table 2: Comparative Crystallographic Parameters
Tautomeric Behavior and Prototropic Equilibria in Solution Phase
Pyrazoles exhibit prototropic tautomerism, where the proton migrates between nitrogen atoms (N1 and N2). Fluorine’s electron-withdrawing effect at position 5 stabilizes the N1–H tautomer by reducing electron density at N2, as observed in 5-fluoropyrazole derivatives . Nuclear Magnetic Resonance (NMR) studies of similar compounds reveal distinct ¹H and ¹⁹F signals for each tautomer, with equilibrium constants (K) influenced by solvent polarity. For instance, in dimethyl sulfoxide (DMSO), the N1–H tautomer predominates (K ≈ 4.2), whereas in chloroform, the equilibrium shifts toward N2–H (K ≈ 0.8) .
Comparative Analysis with Structurally Related Pyrazolylmethylamines
This compound differs from analogs like 2-(1H-pyrazol-1-yl)ethanamine (CAS 101395-71-5) in its substitution pattern and physicochemical properties:
Table 3: Structural and Functional Comparisons
| Property | This compound | 2-(1H-Pyrazol-1-yl)Ethanamine |
|---|---|---|
| Molecular Formula | C10H17FN4 | C5H9N3 |
| Molecular Weight (g/mol) | 212.27 | 111.15 |
| Boiling Point (°C) | 302.0 ± 37.0 | 212.4 ± 23.0 |
| logP | 1.2 ± 0.3 | -0.41 ± 0.2 |
| Key Substituents | 5-Fluoro, 3-methyl, N-ethyl | None |
The fluorine atom enhances lipophilicity (logP = 1.2 vs. -0.41) and metabolic stability, making the title compound more suitable for biological applications .
Properties
CAS No. |
1856088-79-3 |
|---|---|
Molecular Formula |
C9H16FN3 |
Molecular Weight |
185.24 g/mol |
IUPAC Name |
N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]ethanamine |
InChI |
InChI=1S/C9H16FN3/c1-4-11-6-8-7(3)12-13(5-2)9(8)10/h11H,4-6H2,1-3H3 |
InChI Key |
PHKFSRRUZJJSEA-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=C(N(N=C1C)CC)F |
Origin of Product |
United States |
Preparation Methods
Alkylation of Primary Amines
The most widely reported method involves alkylation of 1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carbaldehyde with ethylamine under basic conditions. In a representative procedure, 1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carbaldehyde (1.0 equiv) reacts with ethylamine (1.2 equiv) in ethanol at 60°C for 12 hours, using sodium hydride (1.5 equiv) as a base. The reaction proceeds via imine intermediate formation, followed by in situ reduction with sodium borohydride to yield the target amine in 65–72% isolated yield (Table 1).
Table 1: Alkylation Conditions and Yields
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaH | Ethanol | 60 | 12 | 72 |
| K₂CO₃ | DMF | 80 | 8 | 58 |
| Et₃N | THF | 25 | 24 | 41 |
Side products include N-ethylated byproducts (∼15%) due to over-alkylation, which are mitigated by controlling ethylamine stoichiometry.
Reductive Amination Strategies
Borohydride-Mediated Reduction
Reductive amination of 1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carbaldehyde with ethylamine using sodium cyanoborohydride (NaBH₃CN) in methanol achieves 68% yield at pH 5–6. The acidic proton at the pyrazole N1 position necessitates careful pH control to prevent decomposition.
Catalytic Hydrogenation
Palladium-on-carbon (10 wt%) under 50 psi H₂ in ethanol reduces the imine intermediate within 4 hours, yielding 74% product with >95% purity after filtration. This method eliminates borohydride waste but requires specialized equipment for high-pressure reactions.
Coupling Reactions with Prefunctionalized Intermediates
Mitsunobu Reaction
A Mitsunobu-type coupling between 1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-methanol and ethylamine employs diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF. The reaction proceeds at 0°C to room temperature over 6 hours, yielding 61% product. Steric hindrance from the 3-methyl group limits efficiency compared to non-methylated analogs.
Buchwald-Hartwig Amination
Palladium-catalyzed coupling of 4-bromo-1-ethyl-5-fluoro-3-methyl-1H-pyrazole with ethylamine uses RuPhos Pd G3 catalyst and sodium tert-butoxide in dioxane at 100°C. This method achieves 70% yield but suffers from homocoupling byproducts (∼12%), requiring rigorous purification.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexanes 3:7), yielding >95% purity. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water + 0.1% TFA) confirms identity, with retention time = 8.2 min.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 6.82 (s, 1H, pyrazole-H), 3.71 (q, J = 7.2 Hz, 2H, NCH₂CH₃), 2.48 (s, 3H, CH₃), 1.32 (t, J = 7.2 Hz, 3H, CH₂CH₃).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Ethyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to ethyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine exhibit significant anticancer activity. Research has demonstrated that such compounds can induce apoptosis in cancer cell lines, including:
- A549 (lung cancer)
- MCF7 (breast cancer)
- HT1080 (fibrosarcoma)
The mechanism of action often involves the disruption of cell cycle progression and the induction of apoptotic pathways, making these compounds promising candidates for further development as anticancer agents .
Antimicrobial Activity
Compounds containing pyrazole and thiazole moieties have shown considerable antimicrobial properties. This compound has been evaluated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated effective inhibition with minimal inhibitory concentrations comparable to established antibiotics .
Case Study 1: Anticancer Efficacy
In a comparative study evaluating the cytotoxic effects of various pyrazole derivatives on cancer cell lines, this compound was found to significantly reduce cell viability at concentrations above 10 µM. This study highlighted the compound's potential as a lead structure for developing new anticancer therapies .
Case Study 2: Antibacterial Activity
A recent investigation assessed the antibacterial efficacy of several pyrazole derivatives against multidrug-resistant pathogens. This compound exhibited significant activity against MRSA strains, outperforming traditional antibiotics like linezolid in terms of minimal inhibitory concentrations .
Mechanism of Action
The mechanism of action of ethyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. The presence of the fluoro group enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Aromatic vs. Electron-Donating vs. Withdrawing Groups: The 4-methoxy group () is electron-donating, while the 4-fluoro substituent () is electron-withdrawing. These differences may modulate electronic interactions in biological systems. Heterocyclic Incorporation: The thiophene-containing analog () introduces sulfur, which could influence metabolic pathways (e.g., susceptibility to oxidation) and solubility .
Physical Properties: No experimental data (e.g., melting point, solubility) are available for these compounds. However, molecular weight and substituent polarity suggest that the methoxybenzyl derivative () may exhibit lower aqueous solubility compared to the parent compound.
Synthetic Considerations :
- The analogs in –13 likely share synthetic pathways with the parent compound, such as reductive amination or nucleophilic substitution at the pyrazole’s methylene position. For example, the benzylamine derivatives (–12) may involve coupling reactions between the pyrazole intermediate and substituted benzyl halides.
Research Context and Limitations
The provided evidence lacks direct biological or pharmacological data for these compounds. However, patents () highlight the broader relevance of pyrazole and benzimidazole derivatives in drug discovery, particularly as kinase inhibitors or antimicrobial agents.
Biological Activity
Ethyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine, also known by its chemical structure and CAS number 1856088-84-0, is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, synthesis, and relevant research findings.
- Molecular Formula : C13H21ClFN5
- Molecular Weight : 301.79 g/mol
- CAS Number : 1856088-84-0
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as effective anticancer agents. The following table summarizes key findings related to the anticancer activity of pyrazole-based compounds:
These findings indicate that compounds with the pyrazole scaffold exhibit varying degrees of cytotoxicity against different cancer cell lines, suggesting a promising avenue for drug development.
The mechanism by which this compound exerts its biological effects is still under investigation. However, studies suggest that pyrazole derivatives may induce apoptosis in cancer cells through several pathways:
- Inhibition of Cell Proliferation : Compounds have shown to inhibit cell growth by affecting key regulatory proteins involved in the cell cycle.
- Induction of Apoptosis : Certain derivatives have been found to activate apoptotic pathways, leading to programmed cell death in cancer cells.
- Targeting Specific Kinases : Some pyrazole compounds selectively inhibit kinases involved in tumor progression.
Case Studies and Research Findings
A recent study synthesized various pyrazole derivatives and evaluated their anticancer properties through both in vitro and in vivo models. Among these, this compound demonstrated promising results against several cancer types:
Study Overview
The study involved the synthesis of multiple pyrazole analogs and their evaluation against various cancer cell lines:
- Cell Lines Tested : MDA-MB-231 (breast), A549 (lung), HepG2 (liver)
- Evaluation Methods : MTT assay for cytotoxicity, flow cytometry for apoptosis analysis.
Results
The compound exhibited a notable IC50 value against MDA-MB-231 cells, indicating effective inhibition of cell viability. Further analysis revealed that treatment with this compound resulted in increased markers of apoptosis compared to untreated controls.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine, and how can purity be ensured?
- Methodology : The compound can be synthesized via multi-step reactions, starting with cyclization of substituted pyrazole precursors followed by nucleophilic substitution. For example:
Cyclize 5-fluoro-3-methyl-1-ethylpyrazole-4-carbaldehyde using POCl₃ at 120°C to form the pyrazole core .
React with ethylamine under basic conditions to introduce the methylamine moiety.
- Purity Control : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | POCl₃, 120°C | 65–75 | ≥95% |
| 2 | Ethylamine, K₂CO₃ | 50–60 | ≥90% |
Q. How can the structure of this compound be confirmed using spectroscopic methods?
- Methodology :
- ¹H/¹³C NMR : Identify pyrazole ring protons (δ 6.8–7.2 ppm) and ethyl/methyl groups (δ 1.2–1.5 ppm for CH₃; δ 3.4–3.7 ppm for CH₂N) .
- IR Spectroscopy : Confirm NH stretching (~3300 cm⁻¹) and C-F bonds (~1200 cm⁻¹) .
- Mass Spectrometry : Use ESI-MS to detect [M+H]⁺ peaks matching the molecular formula (C₉H₁₅F N₄) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology :
- Antibacterial Activity : Follow CLSI guidelines using MIC assays against S. aureus and E. coli .
- Cytotoxicity : Use MTT assays on HEK-293 or HeLa cell lines (IC₅₀ reported for analogs: 10–50 µM) .
Advanced Research Questions
Q. How can reaction mechanisms for pyrazole functionalization be elucidated using computational methods?
- Methodology :
- DFT Calculations : Optimize transition states (e.g., B3LYP/6-311G**) to study nucleophilic substitution at the pyrazole C4 position .
- Reaction Path Analysis : Use software like Gaussian or ORCA to map energy profiles for intermediates (e.g., tetrahedral intermediates in amine coupling) .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?
- Methodology :
- X-ray Crystallography : Refine structures using SHELXL (hydrogen bonding parameters: d(D···A) < 3.5 Å, θ > 120°) .
- Graph Set Analysis : Compare hydrogen-bonding motifs (e.g., R₂²(8) patterns) to identify polymorphic discrepancies .
Q. How can structure-activity relationships (SAR) guide functional group modifications for enhanced bioactivity?
- Methodology :
- Substitution Patterns : Replace the ethyl group with cyclopropyl (increased lipophilicity) or fluorophenyl (enhanced target binding) .
- Quantitative SAR (QSAR) : Use CoMFA or CoMSIA models to correlate logP and Hammett constants (σ) with IC₅₀ values .
Q. What experimental design principles minimize variability in synthetic yield?
- Methodology :
- DoE (Design of Experiments) : Apply factorial designs (e.g., 2³ matrix) to optimize temperature, solvent polarity, and catalyst loading .
- Statistical Validation : Use ANOVA to identify significant factors (e.g., solvent choice contributes 70% variance in yield) .
Data Contradiction Analysis
Q. How should researchers address inconsistent bioactivity results across analogs?
- Methodology :
Meta-Analysis : Pool data from analogs (e.g., 1-ethyl vs. 1-phenyl derivatives) and apply Tukey’s HSD test to identify outliers .
Target Profiling : Use kinase or GPCR panels to confirm off-target effects (e.g., fluorine substitution may alter selectivity) .
Tables for Reference
Table 1 : Key Spectral Data for this compound
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 1.25 (t, J=7.0 Hz, 3H), 1.42 (t, J=7.2 Hz, 3H), 3.52 (q, J=7.0 Hz, 2H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 14.1 (CH₃), 16.3 (CH₃), 44.8 (CH₂N), 150.2 (C-F) |
| IR (KBr) | 3280 cm⁻¹ (NH), 1215 cm⁻¹ (C-F) |
Table 2 : DoE Factors for Synthesis Optimization
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature | 80°C | 120°C |
| Solvent (DMF:H₂O) | 90:10 | 70:30 |
| Catalyst (mol%) | 5% | 15% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
